Proctolin

Overview

Description

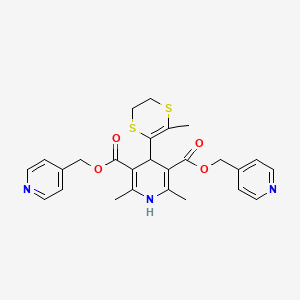

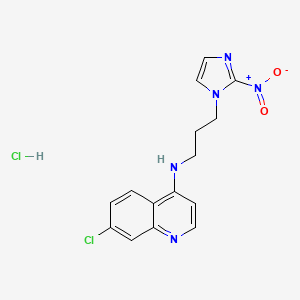

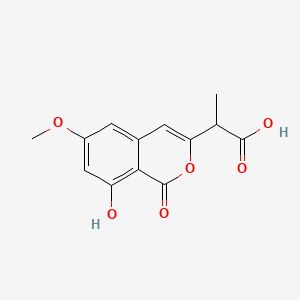

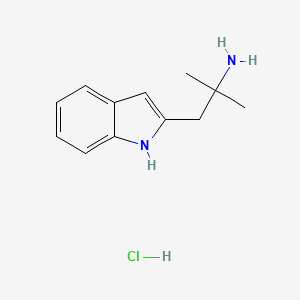

Proctolin is a neuropeptide present in insects and crustaceans. It was first found in Periplaneta americana, a species of cockroach in 1975 . The amino acid sequence of Proctolin is Arg-Tyr-Leu-Pro-Thr . It is a potent stimulator in the contraction of a number of visceral and skeletal muscles in insects .

Synthesis Analysis

The gene that codes for the proctolin precursor has been identified as CG7105 in the Drosophila melanogaster genome . The pre-proprotein is 140 amino acids long and has cleavage sites either side of the RYLPT proctolin sequence .Molecular Structure Analysis

The proctolin structure is highly conserved between species . Each amino acid in the proctolin molecule is needed for full activity . The preferred conformation of proctolin is a quasi-cyclic structure with the tyrosyl side chain pointing outwards .Physical And Chemical Properties Analysis

Proctolin has a molecular formula of C30H48N8O8 and a molar mass of 648.762 g·mol−1 . The IUPAC name for Proctolin is (2S,3R)-2-[[[(2S)-1-[(2S)-2-[[[(2S)-2-[[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoic acid .Scientific Research Applications

Neuromodulation and Neurohormonal Activities

Proctolin operates as a neuromodulator and neurohormone in invertebrates . The understanding of the molecular basis of neuropeptide action in invertebrates has been advanced by the analysis of data generated from sequencing the genomes of several insect species .

Biosynthesis and Receptor Interaction

The genes encoding proctolin, its receptor, and a proctolin-degrading peptidase have been identified . This discovery allows for the application of powerful molecular genetic tools available in D. melanogaster for studying gene function .

Metabolic Inactivation

The metabolism and inactivation of proctolin in insects and crustaceans have been studied in several laboratories, identifying several proctolin-degrading peptidases .

Myotropic Substance

Proctolin was initially identified as a myotropic substance extracted from the viscera of the cockroach, Periplaneta americana . It caused slow-type graded contractions of the longitudinal muscles of the hindgut (proctodeum) similar to those evoked by repetitive nerve stimulation .

Neurotransmitter Activities

Pharmacologically, proctolin differed from any of the known or suspected neurotransmitters tested, including 5-hydroxytryptamine, acetylcholine, adrenaline, noradrenaline, γ-aminobutyric acid, and glutamic acid .

Distribution in Central Nervous System (CNS)

The proctolin prepropeptide encodes a single copy of proctolin along with a possible proctolin-precursor-associated peptide . Proctolin has been biochemically identified in CNS extracts and its distribution has been shown using proctolin-like immunoreactivity .

Mechanism of Action

Target of Action

Proctolin, a pentapeptide with the sequence Arg-Tyr-Leu-Pro-Thr, is a bioactive peptide that was first isolated from insect tissues . It primarily targets the neuromuscular systems in arthropods, acting as both a neurohormone and a cotransmitter . It interacts with specific proctolin receptors, which are G protein-coupled receptors (GPCRs) identified in Drosophila .

Mode of Action

Proctolin acts by binding to its specific receptors, leading to a series of intracellular events. It has been suggested that the second messengers cAMP, phosphatidyl inositol, and calcium may be involved in various systems . In the case of Drosophila larvae, proctolin was found to induce sustained muscle contractions in preparations where the CNS had been removed and no stimuli were applied to the remaining nerves .

Biochemical Pathways

The biosynthesis, receptor interaction, and metabolic inactivation of proctolin have been studied extensively . The processing of proctolin occurs in the trans-Golgi network (TGN) and the dense core secretory vesicles, which provide an optimum environment for efficient, but limited, proteolysis and other post-translational modifications .

Pharmacokinetics

It is known that proctolin can be metabolically inactivated, which suggests that it is metabolized and excreted in some way .

Result of Action

Proctolin’s action results in a variety of physiological effects. For instance, it has been shown to cause slow-type graded contractions of the longitudinal muscles of the hindgut in insects, similar to those evoked by repetitive nerve stimulation . In Drosophila larvae, proctolin was found to induce sustained muscle contractions and to enhance nerve-evoked contractions .

Action Environment

The action of proctolin can be influenced by various environmental factors. For example, in Drosophila larvae, reducing proctolin receptor expression was found to decrease the velocity of larval crawling at higher temperatures . This suggests that the action, efficacy, and stability of proctolin can be affected by changes in the external environment, such as temperature.

Future Directions

Research into the use of insect hormones like Proctolin could advance our knowledge and potentially lead to the development of safer and species-specific molecules for insect pest management . Further studies are needed to clarify the hormonal status of certain sequenced peptides and to investigate the functional roles of established hormones .

properties

IUPAC Name |

(2S,3R)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48N8O8/c1-16(2)14-22(28(44)38-13-5-7-23(38)27(43)37-24(17(3)39)29(45)46)36-26(42)21(15-18-8-10-19(40)11-9-18)35-25(41)20(31)6-4-12-34-30(32)33/h8-11,16-17,20-24,39-40H,4-7,12-15,31H2,1-3H3,(H,35,41)(H,36,42)(H,37,43)(H,45,46)(H4,32,33,34)/t17-,20+,21+,22+,23+,24+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKUPPLMEDQDAJX-UEHMALFGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)N1CCCC1C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CCCN=C(N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CCCN=C(N)N)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48N8O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80956793 | |

| Record name | N-{[1-(N-{2-[(2-Amino-5-carbamimidamido-1-hydroxypentylidene)amino]-1-hydroxy-3-(4-hydroxyphenyl)propylidene}leucyl)pyrrolidin-2-yl](hydroxy)methylidene}threonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80956793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

648.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Proctolin | |

CAS RN |

57966-42-4, 35373-63-8 | |

| Record name | Proctolin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057966424 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-{[1-(N-{2-[(2-Amino-5-carbamimidamido-1-hydroxypentylidene)amino]-1-hydroxy-3-(4-hydroxyphenyl)propylidene}leucyl)pyrrolidin-2-yl](hydroxy)methylidene}threonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80956793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4Z)-4-[(E,4Z)-4-(3-ethyl-4-oxo-2-sulfanylidene-1,3-oxazolidin-5-ylidene)but-2-enylidene]quinolin-1-yl]propane-1-sulfonic acid](/img/structure/B1679017.png)